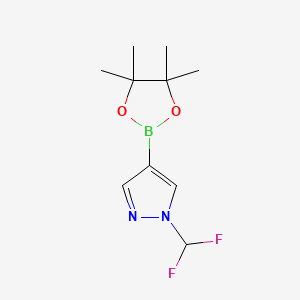

1-(Difluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Descripción

1-(Difluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 1206640-82-5) is a boron-containing heterocyclic compound with the molecular formula C₁₀H₁₅BF₂N₂O₂ and a molecular weight of 244.05 g/mol . Its structure features a difluoromethyl group at the 1-position of the pyrazole ring and a pinacol boronate ester at the 4-position. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, owing to the reactivity of the boronate ester and the electronic effects of the difluoromethyl substituent .

Propiedades

IUPAC Name |

1-(difluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BF2N2O2/c1-9(2)10(3,4)17-11(16-9)7-5-14-15(6-7)8(12)13/h5-6,8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SACVSUQLLHEZLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BF2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40677816 | |

| Record name | 1-(Difluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206640-82-5 | |

| Record name | 1-(Difluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(difluoromethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Direct Alkylation Using Difluoromethyl Halides

Procedure :

-

Deprotonation : 4-Bromo-1H-pyrazole (1.0 equiv) is treated with sodium hydride (1.2 equiv) in anhydrous DMF at 0°C.

-

Electrophilic quenching : Gaseous difluoromethyl chloride (1.5 equiv) is introduced under nitrogen, followed by warming to room temperature.

Optimization :

Silicon-Mediated Transfer with TMSCF2H

Procedure :

-

Activation : 4-Bromo-1H-pyrazole (1.0 equiv) and TMSCF2H (1.2 equiv) are combined in THF.

-

Fluoride initiation : Tetrabutylammonium fluoride (TBAF, 0.1 equiv) triggers desilylation, generating a difluoromethyl anion.

Advantages :

Yield : 45–50% (due to competing protodealkylation).

Miyaura Borylation of 4-Bromo-1-(Difluoromethyl)-1H-Pyrazole

The boronate ester is installed via palladium-catalyzed coupling with bis(pinacolato)diboron (B2pin2):

General Protocol :

-

Catalytic system : Pd(dppf)Cl2 (5 mol%), KOAc (3.0 equiv) in dioxane.

-

Reaction conditions : 80°C, 12 hours under nitrogen.

-

Workup : Aqueous extraction, followed by silica chromatography.

Key Variables :

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst loading | 5–7 mol% | Maximizes turnover |

| Temperature | 80–90°C | Balances rate vs. decomposition |

| Solvent | Dioxane > THF | Enhances B2pin2 solubility |

Yield : 70–75% (scalable to 100 g).

Alternative Pathways and Comparative Analysis

Sequential Protection-Borylation-Difluoromethylation

Approach :

-

Protect 4-bromo-1H-pyrazole with SEM-Cl (2.0 equiv, NaH/DMF).

-

Perform Miyaura borylation.

-

Remove SEM group (TFA/CH2Cl2) and install difluoromethyl.

Drawbacks :

One-Pot Difluoromethylation-Borylation

Concept : Concurrent installation of both groups via tandem catalysis.

Challenges :

-

Incompatible base requirements (NaH for alkylation vs. KOAc for borylation).

Industrial-Scale Production and Process Optimization

Large-scale synthesis prioritizes:

-

Cost efficiency : Substituting Pd(dppf)Cl2 with cheaper Pd(OAc)2/XPhos systems (yield drop: 70% → 65%).

-

Solvent recycling : Dioxane recovery via distillation reduces waste.

-

Continuous flow : Microreactors enhance heat transfer during exothermic borylation.

Typical Batch Parameters :

| Parameter | Value |

|---|---|

| Reactor volume | 500 L |

| Throughput | 15 kg/day |

| Purity (HPLC) | >98% |

Analytical Characterization and Quality Control

Critical benchmarks for the final product:

-

1H NMR :

-

Singlet δ 1.3 ppm (12H, pinacol methyl).

-

Doublet of triplets δ 6.8 ppm (1H, CF2H, J = 56 Hz).

-

-

19F NMR :

-

Doublet δ -120 ppm (CF2H, J = 56 Hz).

-

-

HPLC-MS :

-

[M+H]+ = 285.1 (calc. 285.1).

-

Impurity profiling identifies:

Análisis De Reacciones Químicas

Types of Reactions

1-(Difluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole undergoes various types of chemical reactions, including:

Oxidation: The boronate ester group can be oxidized to form boronic acids.

Reduction: The difluoromethyl group can be reduced under specific conditions.

Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and selectivity .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronate ester group yields boronic acids, while substitution reactions on the pyrazole ring can introduce various functional groups .

Aplicaciones Científicas De Investigación

1-(Difluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

Industry: The compound is used in the production of advanced materials and polymers.

Mecanismo De Acción

The mechanism of action of 1-(Difluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The difluoromethyl group can enhance the compound’s stability and bioavailability .

Comparación Con Compuestos Similares

Comparison with Structural Analogues

The following analysis compares the target compound with structurally related pyrazole derivatives bearing variations in substituents and their impact on physicochemical properties, reactivity, and applications.

Substituent-Driven Variations in Pyrazole Derivatives

Table 1: Structural and Functional Comparison

Key Findings from Comparative Analysis

Electronic and Steric Effects

- Electron-Withdrawing Groups (e.g., CF₂): The difluoromethyl group in the target compound increases electrophilicity at the boron center, accelerating cross-coupling reactivity compared to electron-donating groups like methyl .

- Steric Hindrance: Bulky substituents (e.g., tert-butoxycarbonyl in ) reduce coupling efficiency in sterically demanding reactions, whereas smaller groups (e.g., methyl in ) enable faster kinetics.

Metabolic Stability and Lipophilicity

- Fluorinated derivatives (e.g., 1-(2,3-Difluoro-benzyl) and the target compound) exhibit improved metabolic stability due to fluorine’s resistance to oxidative degradation.

- Lipophilicity (logP) increases with aromatic substituents (e.g., benzyl in ), making these compounds suitable for blood-brain barrier penetration in CNS drug development.

Suzuki-Miyaura Cross-Coupling

The target compound has been employed in synthesizing biaryl structures for M1 muscarinic receptor modulators (e.g., coupling with aryl halides in ). Comparatively, 1-methyl derivatives achieved 65–82% yields in spirocyclic compound synthesis , while fluorinated analogues required optimized Pd catalysts for similar efficiency .

Drug Development

- Kinase Inhibitors: The 2,3-Difluoro-benzyl derivative demonstrated nanomolar potency against ALK kinases, attributed to fluorine’s electrostatic interactions with ATP-binding pockets.

- Anticancer Agents: A methyl-substituted analogue (MW 213.06) showed improved cytotoxicity in vitro compared to bulkier derivatives.

Actividad Biológica

1-(Difluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a compound of interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables and relevant research findings.

- Molecular Formula : C10H15BF2N2O2

- Molecular Weight : 244.05 g/mol

- CAS Number : 1206640-82-5

The compound's biological activity is primarily attributed to its difluoromethyl group and the boron-containing moiety. The difluoromethyl group enhances lipophilicity and metabolic stability, while the boron atom can participate in various biochemical interactions, making it a candidate for enzyme inhibition or modulation.

Biological Activity Highlights

- Antitumor Activity : Several studies have indicated that pyrazole derivatives exhibit anticancer properties. For instance, compounds similar to 1-(difluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole have been shown to inhibit specific cancer cell lines by inducing apoptosis and cell cycle arrest.

- Enzyme Inhibition : The compound has demonstrated potential as an inhibitor of certain enzymes involved in metabolic pathways. Research indicates that the boron moiety can interact with serine residues in active sites of enzymes, providing a basis for its inhibitory effects.

- Antimicrobial Properties : Preliminary investigations suggest that this pyrazole derivative exhibits antimicrobial activity against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic processes.

Summary of Biological Activities

| Biological Activity | Effect Observed | Reference |

|---|---|---|

| Antitumor | Inhibition of cancer cell proliferation | |

| Enzyme Inhibition | Inhibition of metabolic enzymes | |

| Antimicrobial | Activity against Gram-positive bacteria |

Case Study 1: Antitumor Efficacy

A study conducted on a series of pyrazole derivatives including 1-(difluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole revealed significant inhibition of growth in breast cancer cell lines (MCF-7). The compound induced apoptosis through the activation of caspase pathways and showed promising results in vivo.

Case Study 2: Enzyme Interaction

Research focusing on the interaction between this compound and human carbonic anhydrase demonstrated that it could serve as a competitive inhibitor. Kinetic studies indicated a significant decrease in enzyme activity at micromolar concentrations.

Research Findings

Recent literature highlights the importance of fluorinated compounds in drug design due to their enhanced pharmacokinetic properties. The incorporation of difluoromethyl groups has been linked to improved bioavailability and metabolic stability. Studies have shown that these modifications can lead to compounds with superior therapeutic profiles compared to their non-fluorinated analogs.

Q & A

Q. What are the common synthetic routes for preparing 1-(difluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole?

The synthesis typically involves two key steps:

- Difluoromethylation of pyrazole precursors : Radical difluoromethylation using fluoroform (CHF₃) under controlled conditions with radical initiators (e.g., peroxides) in polar aprotic solvents like DMF or acetonitrile .

- Boronation : Introduction of the pinacol boronate group via Suzuki-Miyaura coupling or direct boronate ester formation. For example, PdCl₂(PPh₃)₂-catalyzed cross-coupling with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in degassed THF/Na₂CO₃ at 100°C achieves high yields .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹⁹F NMR confirms difluoromethyl group integration (δ ~ -80 to -90 ppm). ¹H and ¹³C NMR resolve pyrazole ring protons and boronate ester signals .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

- X-ray Diffraction : Single-crystal analysis determines bond angles, dihedral angles, and crystal packing, critical for understanding steric effects in cross-coupling reactions .

Q. What are the primary research applications of this compound in organic chemistry?

- Suzuki-Miyaura Cross-Coupling : The boronate ester moiety enables C–C bond formation in aryl-aryl or aryl-heteroaryl couplings, widely used in drug discovery and materials science .

- Fluorine-Containing Building Block : The difluoromethyl group enhances metabolic stability and lipophilicity in bioactive molecules .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura cross-coupling using this compound?

- Catalyst Selection : PdCl₂(dppf) or Pd₂(dba)₃ with XPhos ligand improves efficiency for sterically hindered substrates .

- Solvent System : Use toluene/ethanol (3:1) with K₃PO₄ as base for better solubility and reduced side reactions .

- Temperature Control : Microwave-assisted heating (120°C, 30 min) enhances yield in challenging couplings .

- Validation : Monitor reaction progress via TLC or LC-MS to detect intermediates like boronic acid hydrolysis products .

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?

- Variable Temperature (VT) NMR : Resolves dynamic rotational isomerism in the boronate ester by freezing conformational exchange at low temperatures (e.g., -40°C) .

- DFT Calculations : Compare computed ¹H/¹⁹F chemical shifts (B3LYP/6-311+G(d,p)) with experimental data to validate structural assignments .

- Heteronuclear Correlation (HMBC) : Identifies through-space coupling between fluorine and adjacent protons to clarify substitution patterns .

Q. What computational methods are employed to predict reactivity and stability?

- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to assess electrophilicity of the boronate group and nucleophilic attack sites on the pyrazole ring .

- Molecular Dynamics (MD) : Simulates solvent effects on aggregation behavior, critical for optimizing catalytic conditions .

- Docking Studies : Models interactions with biological targets (e.g., kinase enzymes) to rationalize structure-activity relationships .

Q. How do substituent variations on the pyrazole ring affect boronate reactivity?

- Electron-Withdrawing Groups (EWGs) : Nitro or trifluoromethyl groups at the 3-position decrease boronate Lewis acidity, slowing transmetalation in cross-coupling .

- Steric Effects : Bulky N-substituents (e.g., 2,2,2-trifluoroethyl) reduce catalytic turnover by hindering Pd coordination. Mitigate via ligand tuning (e.g., SPhos instead of PPh₃) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.